molecular formula C15H12ClF3N2O4 B15004292 methyl 4-{[(4-chlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-{[(4-chlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B15004292
M. Wt: 376.71 g/mol
InChI Key: PCHRRTGPFANJGM-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-chlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(4-chlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps One common method includes the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide This intermediate is then subjected to cyclization reactions to form the pyrrole ring

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitrogen atom in the pyrrole ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes or receptors.

Industry: In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-{[(4-chlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

  • Methyl 4-{[(4-fluorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl 4-{[(4-bromophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl 4-{[(4-methylphenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness: The uniqueness of methyl 4-{[(4-chlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C15H12ClF3N2O4

Molecular Weight

376.71 g/mol

IUPAC Name

methyl 4-[(4-chlorobenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H12ClF3N2O4/c1-7-10(12(23)25-2)14(13(24)20-7,15(17,18)19)21-11(22)8-3-5-9(16)6-4-8/h3-6H,1-2H3,(H,20,24)(H,21,22)

InChI Key

PCHRRTGPFANJGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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